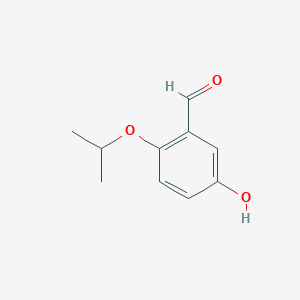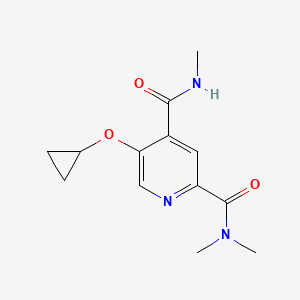
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a pyridine ring, and two carboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide typically involves the reaction of 5-cyclopropoxypyridine-2,4-dicarboxylic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylates.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper salts.
Major Products Formed
Oxidation: Pyridinecarboxylates.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Employed in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-diamine: Similar structure but with amine groups instead of carboxamide groups.
5-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide: A closely related compound with slight variations in the substitution pattern.
Uniqueness
5-Cyclopropoxy-N2,N2,N4-trimethylpyridine-2,4-dicarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropoxy group and carboxamide functionalities make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-N,2-N,4-N-trimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-10(13(18)16(2)3)15-7-11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
NMRMCEYMOOMOAV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=NC=C1OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


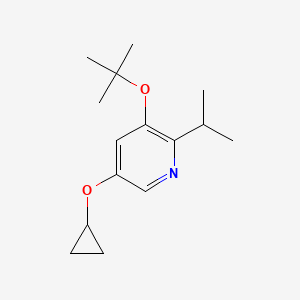
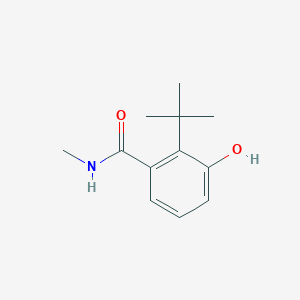
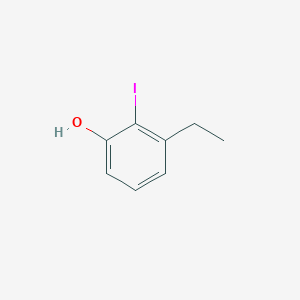
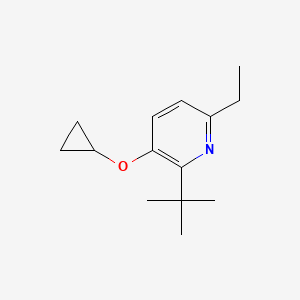
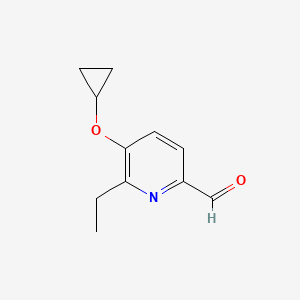

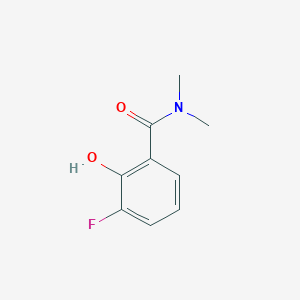
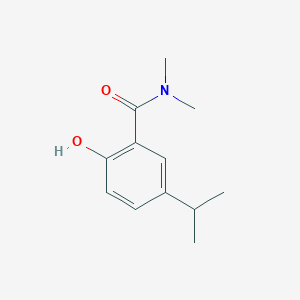
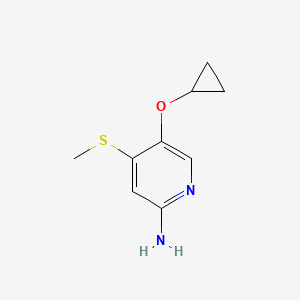

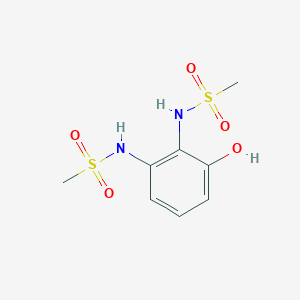
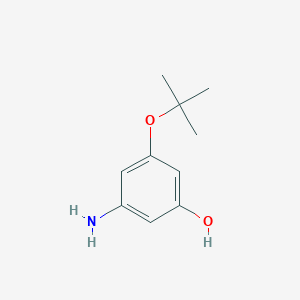
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
